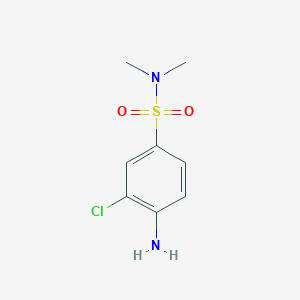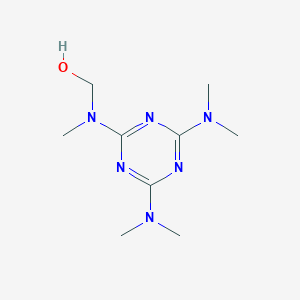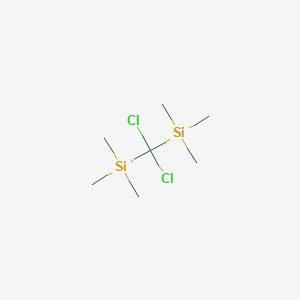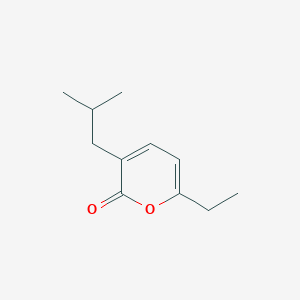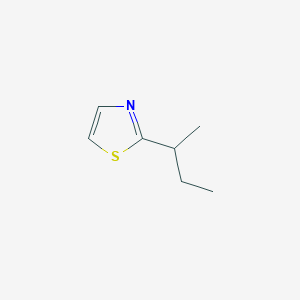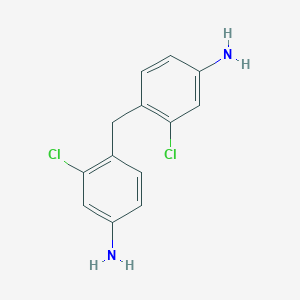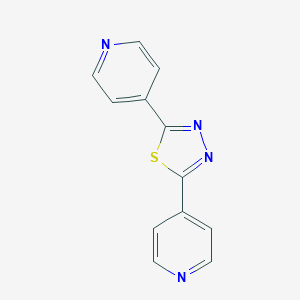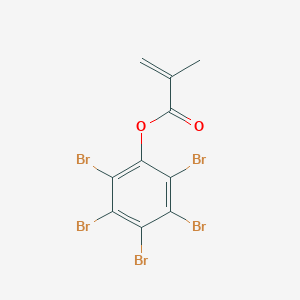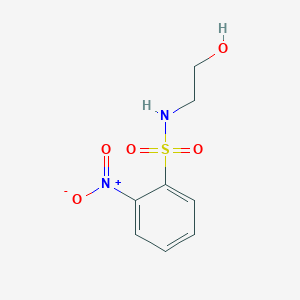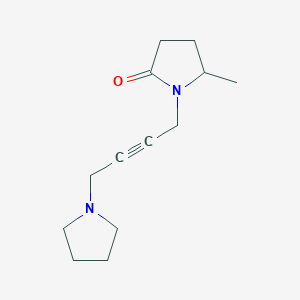
(+-)-5-Methyl-1-(4-(1-pyrrolidinyl)-2-butynyl)-2-pyrrolidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(+-)-5-Methyl-1-(4-(1-pyrrolidinyl)-2-butynyl)-2-pyrrolidinone, also known as MPBD, is a synthetic compound that belongs to the class of pyrrolidinone derivatives. It has been widely used in scientific research for its potential as a pharmacological tool in studying the central nervous system.
Wirkmechanismus
The exact mechanism of action of (+-)-5-Methyl-1-(4-(1-pyrrolidinyl)-2-butynyl)-2-pyrrolidinone is not fully understood. However, it has been reported to bind to the sigma-1 receptor with high affinity and selectivity. The sigma-1 receptor is known to modulate the activity of various ion channels and receptors, including the NMDA receptor, which is involved in learning and memory processes. (+-)-5-Methyl-1-(4-(1-pyrrolidinyl)-2-butynyl)-2-pyrrolidinone has also been reported to enhance the release of GABA, which is an inhibitory neurotransmitter in the brain.
Biochemische Und Physiologische Effekte
(+-)-5-Methyl-1-(4-(1-pyrrolidinyl)-2-butynyl)-2-pyrrolidinone has been reported to have several biochemical and physiological effects. It has been shown to increase the release of dopamine, which is a neurotransmitter involved in reward and motivation. (+-)-5-Methyl-1-(4-(1-pyrrolidinyl)-2-butynyl)-2-pyrrolidinone has also been reported to increase the release of acetylcholine, which is involved in learning and memory processes. In addition, (+-)-5-Methyl-1-(4-(1-pyrrolidinyl)-2-butynyl)-2-pyrrolidinone has been shown to have anxiolytic and antidepressant-like effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
(+-)-5-Methyl-1-(4-(1-pyrrolidinyl)-2-butynyl)-2-pyrrolidinone has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has high potency and selectivity for the sigma-1 receptor, which makes it a useful tool for studying the physiological and pathological processes involving this receptor. However, there are some limitations to the use of (+-)-5-Methyl-1-(4-(1-pyrrolidinyl)-2-butynyl)-2-pyrrolidinone in lab experiments. It has been reported to have low solubility in aqueous solutions, which can make it difficult to administer in certain experiments. In addition, the exact mechanism of action of (+-)-5-Methyl-1-(4-(1-pyrrolidinyl)-2-butynyl)-2-pyrrolidinone is not fully understood, which can limit its usefulness in certain studies.
Zukünftige Richtungen
There are several future directions for the use of (+-)-5-Methyl-1-(4-(1-pyrrolidinyl)-2-butynyl)-2-pyrrolidinone in scientific research. One potential direction is the development of more selective and potent ligands for the sigma-1 receptor. This could lead to the development of new drugs for the treatment of various neurological and psychiatric disorders. Another potential direction is the study of the role of (+-)-5-Methyl-1-(4-(1-pyrrolidinyl)-2-butynyl)-2-pyrrolidinone in the regulation of ion channels and receptors involved in learning and memory processes. This could lead to the development of new drugs for the treatment of cognitive disorders such as Alzheimer's disease. Finally, the study of the anxiolytic and antidepressant-like effects of (+-)-5-Methyl-1-(4-(1-pyrrolidinyl)-2-butynyl)-2-pyrrolidinone could lead to the development of new drugs for the treatment of anxiety and depression.
Synthesemethoden
The synthesis of (+-)-5-Methyl-1-(4-(1-pyrrolidinyl)-2-butynyl)-2-pyrrolidinone involves the reaction of 5-methyl-2-pyrrolidinone with 1-(4-chlorobut-2-yn-1-yl)pyrrolidine in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain pure (+-)-5-Methyl-1-(4-(1-pyrrolidinyl)-2-butynyl)-2-pyrrolidinone. This method has been reported to yield high purity and high yield of (+-)-5-Methyl-1-(4-(1-pyrrolidinyl)-2-butynyl)-2-pyrrolidinone.
Wissenschaftliche Forschungsanwendungen
(+-)-5-Methyl-1-(4-(1-pyrrolidinyl)-2-butynyl)-2-pyrrolidinone has been used as a pharmacological tool in several scientific research studies. It has been reported to have potential as a selective ligand for the sigma-1 receptor, which is involved in various physiological and pathological processes such as neuroprotection, pain modulation, and drug addiction. (+-)-5-Methyl-1-(4-(1-pyrrolidinyl)-2-butynyl)-2-pyrrolidinone has also been used in studies related to the GABAergic system, which is involved in the regulation of anxiety, depression, and epilepsy.
Eigenschaften
CAS-Nummer |
18325-12-7 |
|---|---|
Produktname |
(+-)-5-Methyl-1-(4-(1-pyrrolidinyl)-2-butynyl)-2-pyrrolidinone |
Molekularformel |
C13H20N2O |
Molekulargewicht |
220.31 g/mol |
IUPAC-Name |
5-methyl-1-(4-pyrrolidin-1-ylbut-2-ynyl)pyrrolidin-2-one |
InChI |
InChI=1S/C13H20N2O/c1-12-6-7-13(16)15(12)11-5-4-10-14-8-2-3-9-14/h12H,2-3,6-11H2,1H3 |
InChI-Schlüssel |
BZCOASIWPFVBQZ-UHFFFAOYSA-N |
SMILES |
CC1CCC(=O)N1CC#CCN2CCCC2 |
Kanonische SMILES |
CC1CCC(=O)N1CC#CCN2CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



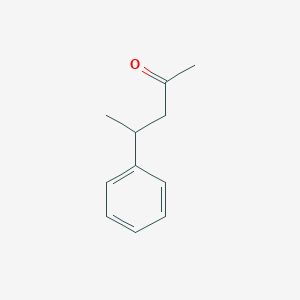
![[17-[(E)-N-hydroxy-C-methylcarbonimidoyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B99552.png)


